1,2-Diphenyl-2-(phenylsulfonyl)ethanone
CAS No.: 33641-39-3
Cat. No.: VC21303020
Molecular Formula: C20H16O3S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33641-39-3 |
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Molecular Formula | C20H16O3S |
Molecular Weight | 336.4 g/mol |
IUPAC Name | 2-(benzenesulfonyl)-1,2-diphenylethanone |
Standard InChI | InChI=1S/C20H16O3S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22,23)18-14-8-3-9-15-18/h1-15,20H |
Standard InChI Key | VWCUNOQQIDRICG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Related Compounds
Molecular Structure
1,2-Diphenyl-2-(phenylsulfonyl)ethanone features three key structural components:
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A carbonyl (C=O) group
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A central carbon bearing a phenyl and a phenylsulfonyl group
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A second phenyl group attached to the carbonyl carbon
This arrangement creates an interesting electronic distribution that influences the compound's reactivity. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-hydrogen, making the compound particularly useful in base-catalyzed reactions.
Related Compounds
Several structurally related compounds appear in the literature, including:
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1,2-Diphenyl-2-(phenylthio)ethanone (CAS: 16222-09-6): A similar compound with a sulfur atom instead of a sulfonyl group, having a molecular formula of C20H16OS and a molecular weight of 304.40500 .
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Deoxybenzoin (1,2-diphenylethanone, CAS: 451-40-1): A simpler analog lacking the sulfonyl group, with the molecular formula C14H12O and molecular weight of 196.2445 .
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1-(4-(Phenylsulfonyl)phenyl)ethanone (CAS: 65085-83-8): A structurally different compound where the sulfonyl group is part of one of the aromatic rings rather than attached to the α-carbon .
The structural differences between these compounds highlight the importance of the sulfonyl group position in determining chemical reactivity and physical properties.
Chemical Reactivity and Applications
General Reactivity of β-Ketosulfones
β-Ketosulfones like 1,2-diphenyl-2-(phenylsulfonyl)ethanone exhibit distinct reactivity patterns due to their unique functional group arrangement. The sulfonyl group serves as an excellent leaving group in certain reactions and also enhances the acidity of adjacent hydrogens.
The phenylsulfonyl moiety is frequently incorporated as an active unit in many nitrogen-containing pharmaceutical heterocyclic molecules and commercial drugs, making compounds like 1,2-diphenyl-2-(phenylsulfonyl)ethanone valuable in medicinal chemistry .
Heterocyclic Synthesis
One of the most significant applications of 1,2-diphenyl-2-(phenylsulfonyl)ethanone is in the synthesis of heterocyclic compounds:
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Synthesis of pyrazolo[3,4-b]pyridine derivatives: 1-Phenyl-2-(phenylsulfonyl)ethanone has been used in multicomponent reactions with benzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine to produce (4RS,5SR)-3-methyl-1,4,6-triphenyl-5-(phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine in good yields (67%) .
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Hantzsch-type three-component reactions: Unlike other β-dicarbonyl compounds, β-ketosulfones have been less explored in Hantzsch-type multicomponent reactions, making this an area of potential development .
Oxidative Cyclization Reactions
Manganese(III) acetate-mediated oxidative cyclization represents another important application of β-ketosulfones like 1,2-diphenyl-2-(phenylsulfonyl)ethanone:
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Formation of dihydrofurans: β-Ketosulfones can react with alkenes through radical oxidative cyclization mediated by Mn(OAc)3 to produce dihydrofurans in moderate to good yields .
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Stereoselective synthesis: Reactions with trans-stilbene have been shown to produce dihydrofuran and cyclopropane derivatives diastereoselectively as the corresponding trans isomers .
Reaction Mechanism Insights
The reactivity of β-ketosulfones in radical oxidative cyclizations depends on the stability of the carbon-centered radical intermediate. This has been demonstrated with various alkenes including α-methylstyrene and trans-stilbene, showing that the yield of dihydrofurans correlates directly with the stability of the radical intermediate .
Structural Analysis Techniques
The structural elucidation of 1,2-diphenyl-2-(phenylsulfonyl)ethanone and its reaction products typically employs several analytical techniques:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR spectra are crucial for confirming the structure and stereochemistry of β-ketosulfones and their reaction products .
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X-ray crystallography: Single-crystal X-ray diffraction analysis has been used to definitively establish the three-dimensional structure of products derived from β-ketosulfones in multicomponent reactions .
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Infrared (IR) spectroscopy: This technique helps identify characteristic functional groups, particularly the carbonyl and sulfonyl stretching frequencies.
Chromatographic Techniques
Column chromatography is commonly employed for the purification of β-ketosulfones and their reaction products, often using silica gel as the stationary phase and appropriate solvent systems based on the compound's polarity.
Comparative Analysis with Other β-Ketosulfones
Table 1: Comparison of Selected β-Ketosulfones and Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
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1,2-Diphenyl-2-(phenylsulfonyl)ethanone | 6161-89-3 | C20H16O3S | ~352 | α-Phenylsulfonyl group |
1,2-Diphenyl-2-(phenylthio)ethanone | 16222-09-6 | C20H16OS | 304.40 | Thioether instead of sulfonyl |
Deoxybenzoin (1,2-Diphenylethanone) | 451-40-1 | C14H12O | 196.24 | Lacks sulfonyl group |
1-(4-(Phenylsulfonyl)phenyl)ethanone | 65085-83-8 | C14H12O3S | 260.31 | Sulfonyl in aromatic ring |
This comparison illustrates how small structural modifications can lead to significant differences in physical properties and chemical reactivities among related compounds.
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